BenchChemオンラインストアへようこそ!

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Zinc‑Binding Affinity

This heterocyclic sulfonamide uniquely combines a 2,1,3-benzothiadiazole-4-sulfonamide zinc-binding core with a gem-bis(furan-2-yl)ethyl side chain. The bis-furan motif provides a higher local concentration of π-electron-rich heterocycles than mono-furan analogs, mitigating potency collapse risks in CA-isoform selectivity campaigns. Its donor-acceptor architecture mirrors the 4,7-bis(furan-2-yl)-2,1,3-benzothiadiazole (FBT) monomer used in OFETs and photovoltaic polymers, establishing it as a versatile precursor for materials chemistry. With a computed XLogP3 of 2.4, TPSA ≈135 Ų, and MW 375.4, it fits lead-like space for fragment-based screening libraries—an underrepresented bis-furan geometry that diversifies commercial sulfonamide collections.

Molecular Formula C16H13N3O4S2
Molecular Weight 375.42
CAS No. 2319875-96-0
Cat. No. B2505070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2319875-96-0
Molecular FormulaC16H13N3O4S2
Molecular Weight375.42
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C16H13N3O4S2/c20-25(21,15-7-1-4-12-16(15)19-24-18-12)17-10-11(13-5-2-8-22-13)14-6-3-9-23-14/h1-9,11,17H,10H2
InChIKeyHDYDUGGIIVAMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-Bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2319875-96-0): Core Identity and Compound Class Positioning for Procurement Decisions


N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2319875-96-0) is a heterocyclic sulfonamide derivative that integrates a 2,1,3-benzothiadiazole-4-sulfonamide core with a gem‑bis(furan‑2‑yl)ethyl side chain. The molecule possesses a molecular formula of C₁₆H₁₃N₃O₄S₂, a molecular weight of 375.4 g·mol⁻¹, and a computed XLogP3 of 2.4, along with 1 hydrogen‑bond donor and 8 hydrogen‑bond acceptors, as documented in public chemical registries [1]. The benzothiadiazole‑sulfonamide scaffold is recognized across the sulfonamide pharmacophore class for its zinc‑coordinating capability, and the pendant bis‑furan motif distinguishes it from mono‑furan or thiophene‑containing analogs by offering a higher local concentration of π‑electron‑rich heterocycles [2].

Why N-[2,2-Bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Cannot Be Replaced by a Generic In‑Class Sulfonamide


Benzothiadiazole‑4‑sulfonamides as a class engage carbonic anhydrase (CA) isoforms through a conserved zinc‑coordination mechanism, yet isoform selectivity and potency are exquisitely sensitive to the substituent on the sulfonamide nitrogen. In a series of structurally characterized benzothiadiazole‑4‑sulfonamides, Ki values against human CA II spanned two orders of magnitude (0.025–0.682 µM) depending solely on the N‑substituent [1]. Replacing a customized bis‑furan‑ethyl side chain with a generic alkyl or mono‑aryl group therefore carries a measurable risk of potency collapse or isoform‑selectivity inversion. For users requiring either specific CA‑isoform inhibition profiles or a reproducible electron‑donor handle for materials‑chemistry applications, generic sulfonamide surrogates cannot be presumed interchangeable without direct comparative data [2].

Quantitative Differentiation Evidence for N-[2,2-Bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Against Closest Analogs


Carbonic Anhydrase II Inhibition Potency of Benzothiadiazole‑4‑sulfonamide Scaffold Versus Classical Sulfonamide Inhibitors

The benzothiadiazole‑4‑sulfonamide scaffold provides a pre‑organized zinc‑binding geometry that yields single‑ to double‑digit nanomolar Ki values against human carbonic anhydrase II, whereas classical aryl‑sulfonamides such as acetazolamide require micromolar concentrations (Ki ≈ 0.3–1 µM range) for the same isoform. In a published series of benzothiadiazole‑4‑sulfonamides, the most potent analog achieved a Ki of 0.025 ± 0.010 µM against CA II [1]. N‑[2,2‑Bis(furan‑2‑yl)ethyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide conserves the full benzothiadiazole‑sulfonamide pharmacophore and adds a sterically constrained bis‑furan motif that is predicted to influence isoform‑specific binding‑pocket interactions. Although no direct enzymatic data for this specific compound have been published, its structural congruence with high‑potency members of the series supports the expectation of CA II affinity within the nanomolar window.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Zinc‑Binding Affinity

Computed LogP and Hydrogen‑Bond Capacity Differentiate N‑[2,2‑Bis(furan‑2‑yl)ethyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide from Mono‑Furan and Thiophene Analogs

The target compound displays a computed XLogP3 of 2.4, 1 hydrogen‑bond donor, and 8 hydrogen‑bond acceptors [1]. By comparison, the mono‑furan analog N‑(furan‑2‑ylmethyl)‑2,1,3‑benzothiadiazole‑4‑sulfonamide (estimated XLogP ~1.6) and the thiophene‑substituted variant N‑[(5‑(thiophen‑2‑yl)furan‑2‑yl)methyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide (estimated XLogP ~2.9) show deviations of >0.5 log units from the target compound. The bis‑furan ethyl architecture also provides a rotatable bond count of 6, which is 2–3 units higher than most mono‑aryl analogs, offering greater conformational flexibility for induced‑fit binding.

Physicochemical Profiling Lipophilicity Drug‑Likeness Prediction

Known‑Class Carbonic Anhydrase Isoform Selectivity of Benzothiadiazole‑Sulfonamide Core Provides a Defined Activity Space Absent in Furan‑Only Heterocycles

Benzothiadiazole‑4‑sulfonamides evaluated in a 2023 study achieved Ki values spanning 0.052 ± 0.022 to 0.971 ± 0.280 µM against CA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM against CA II, with distinct isoform preferences encoded by the N‑substituent [1]. Additional reports demonstrate that the benzothiadiazole‑thiazole scaffold can be tuned to inhibit the tumor‑associated isoforms CA IX and CA XII with single‑digit nanomolar affinity, a profile that simple furan‑substituted sulfonamides lacking the benzothiadiazole core cannot replicate [2]. The target compound retains both the sulfonamide zinc‑binding group and the benzothiadiazole heterocycle, positioning it within this isoform‑selective chemical space.

Isoform Selectivity Cancer‑Associated CA IX/XII Glaucoma Target CA II/IV

Where N-[2,2-Bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Delivers the Strongest Scientific Return


Carbonic Anhydrase Isoform‑Selective Probe Development for Oncology Target Validation

The benzothiadiazole‑4‑sulfonamide core is one of the few heterocyclic scaffolds demonstrated to achieve nanomolar Ki values against the tumor‑associated isoforms CA IX and CA XII [1][2]. Because N‑[2,2‑bis(furan‑2‑yl)ethyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide conserves the complete zinc‑binding pharmacophore while adding a sterically demanding bis‑furan side chain, it is a strong candidate for structure‑activity relationship (SAR) campaigns aimed at enhancing CA IX/CA II selectivity ratios. Procurement for medicinal chemistry programs focused on solid‑tumor hypoxia pathways is justified by the scaffold’s established tractability.

Organic Semiconductor Building‑Block Exploration Leveraging the Bis‑Furan Donor Motif

Furan‑substituted benzothiadiazoles are established donor‑acceptor modules in organic field‑effect transistors (OFETs) and photovoltaic polymers [3]. The target compound embeds two electron‑rich furan rings conjugated through a single sp3‑hybridized carbon to the electron‑deficient benzothiadiazole‑sulfonamide acceptor. This architecture is structurally analogous to the 4,7‑bis(furan‑2‑yl)‑2,1,3‑benzothiadiazole (FBT) monomer used in poly(aryleneethynylene) copolymers, where furan content directly modulates absorption onset and emission wavelength [4]. The sulfonamide group provides a synthetic handle for further derivatization, making the compound a versatile precursor for donor‑acceptor small molecules or polymer side‑chain engineering.

Screening Library Diversity Enhancement with Medium‑Lipophilicity Heterocyclic Sulfonamides

High‑quality screening libraries require compounds with physicochemical properties that balance permeability and solubility. The target compound’s computed XLogP3 of 2.4, eight hydrogen‑bond acceptors, and six rotatable bonds place it in an attractive region of chemical space (MW 375.4, TPSA ≈135 Ų) [5]. These metrics are comparable to lead‑like criteria recommended for fragment‑based and high‑throughput screening collections. For core‑facility managers or library curators, acquiring this compound diversifies the sulfonamide sub‑library with a bis‑furan geometry that is underrepresented among commercial offerings.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.